molecular formula C4H10I2Si B6597715 bis(iodomethyl)dimethylsilane CAS No. 18243-15-7

bis(iodomethyl)dimethylsilane

Cat. No. B6597715
CAS RN: 18243-15-7
M. Wt: 340.02 g/mol
InChI Key: NKIGVMOCRNHLMH-UHFFFAOYSA-N
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Description

Bis(iodomethyl)dimethylsilane (BIMS) is an organosilicon compound with a unique structure and properties. It is a versatile reagent used in a variety of chemical and biological applications, including the synthesis of organic compounds, the production of polymers, and the detection of biomolecules. It is also used as a catalyst in the synthesis of pharmaceuticals and as a stabilizing agent in the production of nanomaterials. BIMS has a wide range of applications in the fields of medicine, biotechnology, and materials science.

Scientific Research Applications

Synthesis and Reactions

  • Bis(iodomethyl)dimethylsilane has been explored in the synthesis of various organometallic compounds. For instance, its reaction with metals like zinc and magnesium was investigated to potentially synthesize 1,1-dimethylsilicocyclopropane (Roberts & Dev, 1951).

Polymer Science

  • In the field of polymer science, bis(iodomethyl)dimethylsilane derivatives are used in creating new types of polymers. For example, it's incorporated into aromatic dianhydrides to produce poly(1,3,4-oxadiazole-imide)s, which exhibit high thermal stability and fluorescence properties (Hamciuc et al., 2005).

Organometallic Chemistry

  • The compound has been instrumental in organometallic chemistry, particularly in synthesizing new sila- and germacyclopentadiene derivatives. This includes reactions with alkynylstannanes leading to the formation of various metallocyclic structures (Wrackmeyer, 1986).

Photochemistry

  • In photochemistry, bis(iodomethyl)dimethylsilane-based compounds, like bis(9-anthryl)dimethylsilane, have been studied for their photocyclomer formation through intramolecular photodimerization, influenced by the presence of a silicon atom (Daney et al., 1985).

Catalysis

  • The compound is utilized in catalytic applications, for example, in synthesizing nickel complexes that are effective in ethylene dimerization processes (Wang et al., 2015).

Silicon-Based Materials

  • Bis(iodomethyl)dimethylsilane derivatives are also critical in the synthesis of silicon-based materials like silicon nitride and oxynitride films, offering insights into plasma-enhanced chemical vapor deposition processes (Piras et al., 2008).

Luminescent Compounds

  • It serves as a precursor for luminescent organosilicon compounds, contributing to the field of photoluminescent materials research (Jia et al., 2003).

properties

IUPAC Name

bis(iodomethyl)-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10I2Si/c1-7(2,3-5)4-6/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIGVMOCRNHLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CI)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10I2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80293918
Record name bis(iodomethyl)(dimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(iodomethyl)(dimethyl)silane

CAS RN

18243-15-7
Record name NSC93010
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93010
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name bis(iodomethyl)(dimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
bis(iodomethyl)dimethylsilane
Reactant of Route 2
bis(iodomethyl)dimethylsilane

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